1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
The compound 1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS: 2034474-20-7, molecular formula: C₁₉H₁₉ClN₄O₂S, molecular weight: 402.90) features a piperidine core substituted at the 4-position with a 2H-1,2,3-triazol-2-yl group and at the 1-position with a sulfonyl-linked 4'-chlorobiphenyl moiety .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)phenyl]sulfonyl-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c20-17-6-4-15(5-7-17)16-2-1-3-19(14-16)27(25,26)23-12-8-18(9-13-23)24-21-10-11-22-24/h1-7,10-11,14,18H,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINKXMYNUHIRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that has garnered attention for its potential biological activities. This article compiles research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.0 g/mol. The structure features a piperidine ring substituted with a triazole moiety and a chlorobiphenyl sulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.0 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The incorporation of the triazole ring in our compound may enhance its antibacterial efficacy.
Anticancer Potential
Research has suggested that sulfonamide derivatives can act as potent anticancer agents by inhibiting specific pathways involved in tumor growth. The sulfonyl group in our compound could potentially interact with cancer cell receptors or enzymes crucial for proliferation .
The proposed mechanism of action for similar compounds often involves inhibition of key enzymes or receptors associated with disease pathways. For example, inhibitors targeting the mTOR pathway are known to exhibit anticancer effects by disrupting cellular signaling involved in growth and metabolism .
Study 1: Antibacterial Activity Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their antibacterial activity. The study found that compounds similar to our target molecule displayed MIC values indicating effective inhibition against Staphylococcus aureus .
Study 2: Anticancer Activity
A study focusing on sulfonamide derivatives highlighted their role in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest. The findings suggested that compounds with similar structural features to our target could also exhibit anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of our compound. The presence of the triazole ring is essential for antimicrobial activity, while the sulfonamide group contributes to anticancer efficacy. Modifications to these groups can lead to enhanced potency and selectivity against specific biological targets.
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Antimicrobial |
| Sulfonamide Group | Anticancer |
| Piperidine Backbone | Enhances bioavailability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:
*Estimated based on molecular formula C₁₉H₂₀ClN.
Impact of Substituents
- Biphenyl Sulfonyl Group : The target compound’s biphenyl sulfonyl group enhances lipophilicity and steric bulk compared to simpler analogs (e.g., 4-(2H-triazol-2-yl)piperidine ). This may improve membrane permeability but reduce aqueous solubility.
- Triazole Position and Substitution : The 2H-triazol-2-yl group at the 4-position of piperidine provides distinct hydrogen-bonding capabilities compared to 1,2,4-triazol-3-yl derivatives (e.g., 478042-33-0 ). Positional isomerism can alter binding interactions in biological targets.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The triazole ring in the target compound may confer resistance to oxidative metabolism compared to pyrazole or thiazole-containing analogs (e.g., ) .
- Solubility : The sulfonyl group in the target compound and 478042-33-0 introduces polarity, but this is counterbalanced by the biphenyl or trifluoromethylphenyl groups, resulting in moderate-to-low solubility.
- Crystallography and Structural Analysis : The target compound’s structure could be resolved using SHELX-based refinement (e.g., SHELXL ), similar to other piperidine derivatives () .
Research Findings on Analogous Compounds
- Biphenyl-Containing Analogs : The biphenyl methyl derivative (3b, ) demonstrated synthetic accessibility (74% yield) but lacks pharmacological data, highlighting the need for functional group optimization .
- Sulfonyl-Linked Compounds : Sulfonyl groups in analogs (e.g., 478042-33-0 ) are associated with enhanced target binding due to sulfonamide-like interactions, a feature likely relevant to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
